molecular formula C8H9Cl2N B1608207 2,3-dichloro-N,N-dimethylaniline CAS No. 58566-65-7

2,3-dichloro-N,N-dimethylaniline

Cat. No. B1608207
CAS RN: 58566-65-7
M. Wt: 190.07 g/mol
InChI Key: DXWYDTKXGNLLLF-UHFFFAOYSA-N
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Description

2,3-dichloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9Cl2N . It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of 2,3-dichloro-N,N-dimethylaniline consists of a benzene ring with two chlorine atoms and a dimethylamino group attached . The average mass of the molecule is 190.070 Da .


Physical And Chemical Properties Analysis

2,3-dichloro-N,N-dimethylaniline has a density of 1.256g/cm3 and a boiling point of 126ºC . The molecular formula is C8H9Cl2N . The compound has a flash point of 110.2ºC .

Scientific Research Applications

Comprehensive Analysis of 2,3-Dichloro-N,N-Dimethylaniline Applications

2,3-Dichloro-N,N-dimethylaniline is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Pharmacology: Inhibition of Ryanodine Receptors: In pharmacological research, 2,3-dichloro-N,N-dimethylaniline has been studied for its ability to inhibit ryanodine receptors (RyRs) in smooth muscle cells . These receptors play a crucial role in calcium signaling and muscle contraction. The compound’s effect on RyRs could have implications for developing treatments for diseases related to abnormal muscle contractions.

Material Science: Synthesis of Substances: In material science, this compound is used as a precursor in the synthesis of various materials . Its unique structure allows for the creation of polymers and other complex materials with specific properties, such as increased durability or electrical conductivity.

Chemical Synthesis: Intermediate in Organic Reactions: 2,3-Dichloro-N,N-dimethylaniline serves as an intermediate in multistep organic synthesis processes . Its presence in the synthesis pathway is vital for the formation of target molecules with desired chemical structures and properties.

Analytical Chemistry: Chemical Identification and Quantification: This compound can be used in analytical chemistry as a standard for calibrating instruments or as a reagent in chemical assays to identify and quantify other substances .

Safety and Hazards

2,3-dichloro-N,N-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety measures include avoiding breathing vapors or spray mist, avoiding contact with skin and eyes, and using only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

2,3-dichloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYDTKXGNLLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371065
Record name 2,3-dichloro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N,N-dimethylaniline

CAS RN

58566-65-7
Record name 2,3-dichloro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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